An In-Depth Technical Guide to 9-(2-Ethylhexyl)carbazole: Structure, Properties, and Applications
An In-Depth Technical Guide to 9-(2-Ethylhexyl)carbazole: Structure, Properties, and Applications
Introduction: The Versatility of a Branched-Chain Carbazole Moiety
In the landscape of organic electronics and advanced materials, 9-(2-Ethylhexyl)carbazole (EHCz) has emerged as a pivotal molecular building block. Its unique structure, combining the electronically active carbazole core with a solubilizing and sterically hindering 2-ethylhexyl chain, imparts a favorable combination of properties essential for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] This guide provides a comprehensive technical overview of EHCz, from its fundamental chemical structure and properties to its synthesis and key applications, offering valuable insights for researchers and professionals in materials science and drug development.
The carbazole unit is well-known for its excellent hole-transporting capabilities and high photoluminescence quantum yield. However, the planarity of the carbazole core often leads to strong intermolecular π-π stacking, which can result in aggregation-caused quenching and poor film morphology. The introduction of the branched 2-ethylhexyl group at the 9-position of the carbazole nitrogen effectively mitigates these issues. This alkyl chain disrupts the close packing of the carbazole units, thereby enhancing solubility in common organic solvents and promoting the formation of amorphous thin films with improved charge carrier mobility.[2]
Chemical Structure and Synthesis
The chemical structure of 9-(2-Ethylhexyl)carbazole is characterized by a tricyclic aromatic carbazole core, with a 2-ethylhexyl group attached to the nitrogen atom.
Diagram of the chemical structure of 9-(2-Ethylhexyl)carbazole.
Caption: A typical workflow for the synthesis of 9-(2-Ethylhexyl)carbazole.
Step-by-Step Experimental Protocol:
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Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1 equivalent), potassium carbonate (K₂CO₃, 2-3 equivalents) as the base, and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: While stirring the mixture, add 2-ethylhexyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 80-100 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate to yield the pure 9-(2-ethylhexyl)carbazole as a colorless or pale-yellow oil. [3][4]
Physicochemical Properties
The physicochemical properties of 9-(2-Ethylhexyl)carbazole are summarized in the table below. These properties are crucial for its processing and application in various devices.
| Property | Value | Reference |
| CAS Number | 187148-77-2 | [5] |
| Molecular Formula | C₂₀H₂₅N | [5] |
| Molecular Weight | 279.42 g/mol | [5] |
| Appearance | Colorless to pale-yellow oil | [3] |
| Boiling Point | 40 °C @ 3 mmHg | [5] |
| Density | 1.004 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5949 | [5] |
| Solubility | Good solubility in common organic solvents such as chloroform, THF, and toluene. [2] | |
| Thermal Stability | TG/DTA analysis indicates good thermal stability, a crucial factor for device longevity. [1] |
Spectroscopic and Electrochemical Properties
The electronic and optical properties of 9-(2-Ethylhexyl)carbazole are fundamental to its function in optoelectronic devices.
Spectroscopic Analysis
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¹H and ¹³C NMR: The nuclear magnetic resonance spectra of EHCz and its derivatives show characteristic peaks for the aromatic protons of the carbazole core and the aliphatic protons of the 2-ethylhexyl chain. In copolymers, the aromatic protons typically appear in the range of 7.10-8.20 ppm, while the aliphatic protons of the ethylhexyl group are found at lower chemical shifts. [6]* FTIR: The Fourier-transform infrared spectrum of materials containing the EHCz unit displays characteristic vibrational bands. These include aromatic C-H stretching (around 2954-2920 cm⁻¹), aliphatic C-H stretching (around 2852 cm⁻¹), aromatic ring stretching (around 1600-1488 cm⁻¹), and carbazole N-C stretching (around 1328-1250 cm⁻¹). [6]* UV-Vis Absorption and Photoluminescence: In solution, 9-(2-Ethylhexyl)carbazole exhibits strong absorption in the UV region, with a reported absorption peak at 358 nm due to π-π* electronic transitions within the carbazole core. [1]It also displays photoluminescence with an emission maximum around 409 nm. [1]
Electrochemical Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of a material. For a derivative of 9-(2-ethylhexyl)carbazole, the electrochemical HOMO and LUMO values have been reported as -5.84 eV and -3.68 eV, respectively. [4]These values indicate its suitability as a hole-transporting material, as the HOMO level is well-aligned with the valence band of perovskite materials and the work function of common anodes like ITO.
Key Applications in Organic Electronics
The unique combination of electronic properties and good processability makes 9-(2-Ethylhexyl)carbazole a versatile material in organic electronics.
Hole-Transporting Material in Perovskite Solar Cells
9-(2-Ethylhexyl)carbazole is a key component in the design of efficient hole-transporting materials (HTMs) for perovskite solar cells. The carbazole core provides the necessary electronic properties for efficient hole extraction from the perovskite layer and transport to the anode. The 2-ethylhexyl group enhances the solubility of the HTM, allowing for the formation of uniform and defect-free thin films via solution processing, which is crucial for achieving high power conversion efficiencies. [7]
Host and Hole-Transporting Layer in OLEDs
In organic light-emitting diodes, EHCz and its derivatives are utilized as host materials for phosphorescent emitters and as hole-transporting layers. [2]The high triplet energy of the carbazole core allows for efficient energy transfer to the phosphorescent guest, while its excellent hole mobility facilitates charge balance within the device, leading to improved efficiency and operational stability. The amorphous nature of EHCz films, induced by the bulky 2-ethylhexyl group, prevents crystallization and ensures long-term device performance.
Diagram of the role of 9-(2-Ethylhexyl)carbazole in an OLED device.
Caption: Schematic representation of a multilayer OLED structure incorporating 9-(2-Ethylhexyl)carbazole.
Conclusion and Future Outlook
9-(2-Ethylhexyl)carbazole stands out as a remarkably versatile and indispensable molecule in the field of organic electronics. Its well-balanced properties, including excellent hole-transport characteristics, high solubility, and good film-forming capabilities, have established it as a cornerstone for the development of high-performance OLEDs and solar cells. The ease of its synthesis and the potential for further functionalization of the carbazole core open up vast possibilities for the design of next-generation materials with tailored optoelectronic properties. As the demand for efficient and stable organic electronic devices continues to grow, the importance of 9-(2-Ethylhexyl)carbazole and its derivatives in both academic research and industrial applications is set to expand even further.
References
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Bura, T., et al. (2019). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c]t[1][3][8]hiadiazole Acceptor Units for Photonics. Polymers, 11(12), 2053.
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Hanušová, K., et al. (2019). Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c]t[1][3][8]hiadiazole Acceptor Units for Photonics. Polymers, 11(12), 2053.
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Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (n.d.). Retrieved from [Link]
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